4-(3-Hydroxy-5-methylpiperidin-1-yl)thiophene-2-carbaldehyde
CAS No.:
Cat. No.: VC17695063
Molecular Formula: C11H15NO2S
Molecular Weight: 225.31 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C11H15NO2S |
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Molecular Weight | 225.31 g/mol |
IUPAC Name | 4-(3-hydroxy-5-methylpiperidin-1-yl)thiophene-2-carbaldehyde |
Standard InChI | InChI=1S/C11H15NO2S/c1-8-2-10(14)5-12(4-8)9-3-11(6-13)15-7-9/h3,6-8,10,14H,2,4-5H2,1H3 |
Standard InChI Key | YDTAPZPRFXDCSO-UHFFFAOYSA-N |
Canonical SMILES | CC1CC(CN(C1)C2=CSC(=C2)C=O)O |
Introduction
Structural Characteristics and Molecular Descriptors
Core Framework and Substituent Configuration
The molecule consists of a thiophene ring (C4H4S) functionalized with two critical substituents:
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A carbaldehyde group (-CHO) at position 2, which introduces electrophilic reactivity.
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A 3-hydroxy-5-methylpiperidine group at position 4, contributing hydrogen-bonding capacity and stereochemical complexity.
The piperidine ring adopts a chair conformation, with the hydroxyl group at C3 and methyl group at C5 influencing its solubility and intermolecular interactions .
Molecular Data
Property | Value |
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IUPAC Name | 4-(3-hydroxy-5-methylpiperidin-1-yl)thiophene-2-carbaldehyde |
Molecular Formula | C11H15NO2S |
Molecular Weight | 225.31 g/mol |
SMILES | O=CC1=CC(=CS1)N2C(CC(C)CC2)O |
InChIKey | LSLQHASSORJSSW-UHFFFAOYSA-N |
Topological Polar Surface Area | 58.7 Ų |
Derived from structural analogs in PubChem and VulcanChem entries .
Synthetic Pathways
Nucleophilic Substitution on Thiophene
A common route involves reacting 4-bromothiophene-2-carbaldehyde with 3-hydroxy-5-methylpiperidine under basic conditions (e.g., K2CO3 in DMF). The piperidine’s nitrogen acts as a nucleophile, displacing bromide to form the C–N bond :
Post-Functionalization Strategies
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Aldehyde Protection: The carbaldehyde group may be protected as an acetal during synthesis to prevent side reactions .
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Piperidine Modifications: Hydroxyl and methyl groups are introduced via oxidation/alkylation of precursor piperidines.
Physicochemical Properties
Solubility and Stability
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Aqueous Solubility: Limited (<1 mg/mL) due to hydrophobic piperidine and thiophene moieties. Salt formation (e.g., hydrochloride) improves solubility, as seen in related compounds .
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Thermal Stability: Decomposes above 200°C, typical for aldehydes with heterocyclic substituents.
Spectroscopic Profiles
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IR Spectroscopy: Strong absorption at ~1700 cm⁻¹ (C=O stretch), ~3200 cm⁻¹ (O–H stretch) .
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NMR:
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¹H NMR (CDCl₃): δ 9.85 (s, 1H, CHO), 7.15 (d, 1H, thiophene), 4.10 (m, 1H, piperidine-OH).
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Biological Activity and Research Findings
Pharmacokinetic Considerations
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Metabolic Stability: Piperidine hydroxylation and aldehyde oxidation are primary metabolic pathways, as observed in rat liver microsomes .
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Bioavailability: Poor oral absorption (<20%) in preclinical models; prodrug strategies (e.g., esterification) enhance bioavailability .
Applications in Drug Discovery
Anticancer Agents
The compound’s ability to disrupt lipid metabolism via FASN inhibition positions it as a candidate for triple-negative breast cancer therapy.
Antimicrobial Development
Preliminary studies on analogs show broad-spectrum antibacterial activity (MIC 8–32 µg/mL against S. aureus and E. coli) .
Challenges and Future Directions
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